Succinimidyl-PEG(4)-[PEG(8)-OMe]3 Succinimidyl-PEG(4)-[PEG(8)-OMe]3
Brand Name: Vulcanchem
CAS No.: 1333154-74-7
VCID: VC11682013
InChI: InChI=1S/C84H158N6O40/c1-99-17-9-77(92)86-14-22-104-27-32-109-37-40-112-43-46-115-49-52-118-55-58-121-61-64-124-67-70-127-73-84(74-128-71-68-125-65-62-122-59-56-119-53-50-116-47-44-113-41-38-110-33-28-105-23-15-87-78(93)10-18-100-2,75-129-72-69-126-66-63-123-60-57-120-54-51-117-48-45-114-42-39-111-34-29-106-24-16-88-79(94)11-19-101-3)89-80(95)12-20-102-25-30-107-35-36-108-31-26-103-21-13-85-76(91)5-4-6-83(98)130-90-81(96)7-8-82(90)97/h4-75H2,1-3H3,(H,85,91)(H,86,92)(H,87,93)(H,88,94)(H,89,95)
SMILES: COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOC)(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O
Molecular Formula: C84H158N6O40
Molecular Weight: 1892.2 g/mol

Succinimidyl-PEG(4)-[PEG(8)-OMe]3

CAS No.: 1333154-74-7

Cat. No.: VC11682013

Molecular Formula: C84H158N6O40

Molecular Weight: 1892.2 g/mol

* For research use only. Not for human or veterinary use.

Succinimidyl-PEG(4)-[PEG(8)-OMe]3 - 1333154-74-7

Specification

CAS No. 1333154-74-7
Molecular Formula C84H158N6O40
Molecular Weight 1892.2 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[2-[2-[3-[[1,3-bis[2-[2-[2-[2-[2-[2-[2-[2-(3-methoxypropanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[2-[2-[2-[2-[2-(3-methoxypropanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate
Standard InChI InChI=1S/C84H158N6O40/c1-99-17-9-77(92)86-14-22-104-27-32-109-37-40-112-43-46-115-49-52-118-55-58-121-61-64-124-67-70-127-73-84(74-128-71-68-125-65-62-122-59-56-119-53-50-116-47-44-113-41-38-110-33-28-105-23-15-87-78(93)10-18-100-2,75-129-72-69-126-66-63-123-60-57-120-54-51-117-48-45-114-42-39-111-34-29-106-24-16-88-79(94)11-19-101-3)89-80(95)12-20-102-25-30-107-35-36-108-31-26-103-21-13-85-76(91)5-4-6-83(98)130-90-81(96)7-8-82(90)97/h4-75H2,1-3H3,(H,85,91)(H,86,92)(H,87,93)(H,88,94)(H,89,95)
Standard InChI Key PBOIXLBDYFZCBL-UHFFFAOYSA-N
SMILES COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOC)(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O
Canonical SMILES COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOC)(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O

Introduction

Structural and Molecular Characteristics

Core Architecture

Succinimidyl-PEG(4)-[PEG(8)-OMe]3 features a star-shaped topology with four distinct components:

  • Succinimidyl Glutarate (SG) Core: A reactive N-hydroxysuccinimide (NHS) ester group facilitates covalent bonding with primary amines on proteins, peptides, or nanoparticles .

  • PEG(4) Spacer: A short ethylene oxide chain (4 repeating units) connects the SG core to three longer PEG(8)-OMe arms.

  • PEG(8)-OMe Arms: Methoxy-capped octaethylene glycol chains extend from the central spacer, imparting steric stabilization and reducing immunogenicity .

The molecular weight of the compound is approximately 1,892.17 g/mol, with a polydispersity index (PDI) of 1.02–1.05, indicative of narrow molecular weight distribution .

Solubility and Physicochemical Properties

Like analogous PEG-SG derivatives, Succinimidyl-PEG(4)-[PEG(8)-OMe]3 exhibits high solubility in polar solvents such as water, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Its solubility in alcohols (e.g., ethanol) is moderate, while it remains insoluble in nonpolar solvents like ether . The density of PEG-based compounds typically ranges from 1.12–1.15 g/mL, ensuring compatibility with aqueous biological systems .

Chemical Reactivity and Conjugation Mechanisms

NHS Ester Reactivity

The succinimidyl group undergoes nucleophilic acyl substitution with primary amines (e.g., lysine residues on proteins), forming stable amide bonds. This reaction proceeds optimally at pH 7–9 and room temperature, with a hydrolysis half-life of ~20 minutes for SG-linked PEGs . Comparative data for NHS-PEG reactivity is summarized below:

PEG NHS Ester TypeLinkageReactivityHydrolysis Half-Life
SCMCH₂High<5 minutes
SGC4 esterVery High20 minutes
SSC3 esterVery High10 minutes
GASC4 amideHigh20 minutes
SASC3 amideHigh10 minutes

Table 1: Reactivity and stability profiles of NHS-PEG derivatives .

Conjugation Efficiency

The compound’s trifunctional PEG(8)-OMe arms reduce steric hindrance during conjugation, enabling efficient coupling even with bulky biomolecules. For instance, PEGylation of monoclonal antibodies using analogous SG-linked PEGs achieves >90% conjugation efficiency under mild buffer conditions .

Synthesis and Purification

Stepwise Synthesis

While detailed protocols for Succinimidyl-PEG(4)-[PEG(8)-OMe]3 are proprietary, its synthesis likely involves:

  • Core Activation: Functionalization of a tetraethylene glycol backbone with succinimidyl glutarate.

  • Arm Extension: Coupling of methoxy-PEG(8)-amine to the activated core via carbodiimide chemistry.

  • Purification: Size-exclusion chromatography (SEC) or dialysis to isolate the target product .

Quality Control

Analytical techniques such as MALDI-TOF mass spectrometry and GPC ensure molecular weight accuracy (PDI <1.05), while NMR spectroscopy verifies branching efficiency .

Biomedical Applications

Drug Delivery Systems

The PEG(8)-OMe arms confer a "stealth" effect, minimizing opsonization and extending the circulation half-life of conjugated drugs. For example, PEGylated liposomes incorporating SG-linked PEGs show a 3-fold increase in tumor accumulation compared to non-PEGylated counterparts .

Diagnostic Assays

Succinimidyl-PEG(4)-[PEG(8)-OMe]3 is employed in lateral flow immunoassays to stabilize gold nanoparticle-antibody conjugates, reducing nonspecific binding by 40% .

Tissue Engineering

Crosslinkable PEG hydrogels derived from SG-activated precursors exhibit tunable mechanical properties (elastic modulus: 1–10 kPa), supporting 3D cell culture and organoid development .

Comparative Analysis with Analogous PEG Derivatives

ParameterSuccinimidyl-PEG(4)-[PEG(8)-OMe]34-Arm PEG-SGHS-PEG-SGA
Molecular Weight1,892 Da2,000–20,000 Da3,500–5,000 Da
Functional GroupsNHS + 3×PEG(8)-OMe4×NHSNHS + Thiol
Primary ApplicationDrug delivery, diagnosticsProtein PEGylationGold nanoparticle modification
Hydrolysis Half-Life20 minutes20 minutes15 minutes

Table 2: Functional comparison with structurally related PEG derivatives .

Challenges and Future Directions

Batch-to-Batch Variability

Narrow PDIs (<1.05) are critical for reproducibility in clinical applications. Advances in living polymerization techniques (e.g., ATRP) may further enhance homogeneity .

Targeted Delivery

Future iterations could integrate targeting ligands (e.g., folate, HER2 antibodies) into the PEG(8)-OMe arms to enable cell-specific drug delivery .

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